Cas no 294919-14-5 (Propanamide,2,2-dimethyl-N-(8,9,10,11-tetrahydro-1,3-dioxo-1H,3H-anthra[1,9-cd]pyran-5-yl)-(9CI))

Propanamide,2,2-dimethyl-N-(8,9,10,11-tetrahydro-1,3-dioxo-1H,3H-anthra[1,9-cd]pyran-5-yl)-(9CI) structure
294919-14-5 structure
Product Name:Propanamide,2,2-dimethyl-N-(8,9,10,11-tetrahydro-1,3-dioxo-1H,3H-anthra[1,9-cd]pyran-5-yl)-(9CI)
CAS-nummer:294919-14-5
MF:C10H9FO
MW:164.176266431808
CID:252941
PubChem ID:5044385
Update Time:2025-04-19

Propanamide,2,2-dimethyl-N-(8,9,10,11-tetrahydro-1,3-dioxo-1H,3H-anthra[1,9-cd]pyran-5-yl)-(9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Propanamide,2,2-dimethyl-N-(8,9,10,11-tetrahydro-1,3-dioxo-1H,3H-anthra[1,9-cd]pyran-5-yl)-(9CI)
    • 6-FLUORO-2-TETRALONE
    • 6-Fluoro-3,4-dihydro-2(1H)-naphthalenone
    • 3-(triisopropylstannyl)pyridine
    • 3-(trimethylacetyl)aminoanthracene-1,9-dicarboxylic acid anhydride
    • ACMC-20mwu9
    • AGN-PC-003SDZ
    • CTK0F3438
    • Pyridine, 3-[tris(1-methylethyl)stannyl]-
    • SCHEMBL588036
    • EN300-85649
    • SY018631
    • 29419-14-5
    • J-017507
    • AM891
    • FT-0644362
    • 2(1H)-Naphthalenone, 6-fluoro-3,4-dihydro-
    • 6-fluoro-3,4-dihydro-1H-naphthalen-2-one
    • 6-fluorotetralin-2-one
    • FT-0654946
    • FS-3582
    • AKOS006343003
    • 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one
    • 294919-14-5
    • CS-B0112
    • DTXSID80951945
    • AB12639
    • QMXOEISLPMFMBQ-UHFFFAOYSA-N
    • MFCD02684435
    • 6-FLUORO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-ONE
    • 6-fluoro-2-tetralone, AldrichCPR
    • A819899
    • Inchi: 1S/C10H9FO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5H,2,4,6H2
    • InChI-sleutel: QMXOEISLPMFMBQ-UHFFFAOYSA-N
    • LACHT: FC1C=CC2CC(CCC=2C=1)=O

Berekende eigenschappen

  • Exacte massa: 164.063743068g/mol
  • Monoisotopische massa: 164.063743068g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 0
  • Complexiteit: 190
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.7
  • Topologisch pooloppervlak: 17.1Ų

Propanamide,2,2-dimethyl-N-(8,9,10,11-tetrahydro-1,3-dioxo-1H,3H-anthra[1,9-cd]pyran-5-yl)-(9CI) Gerelateerde literatuur

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